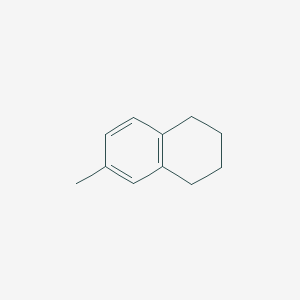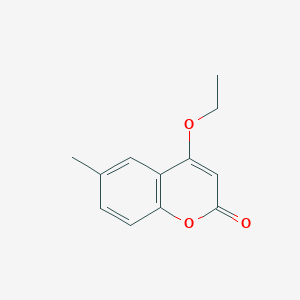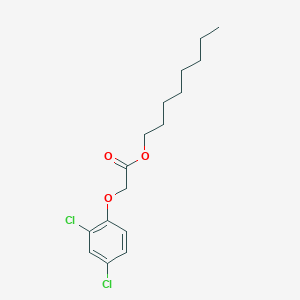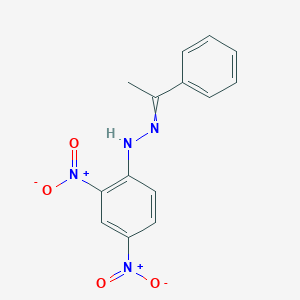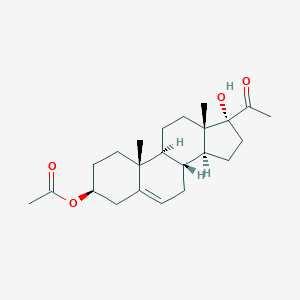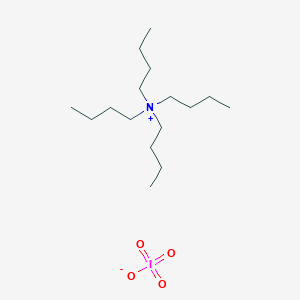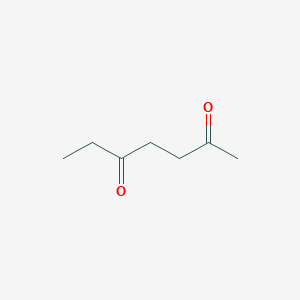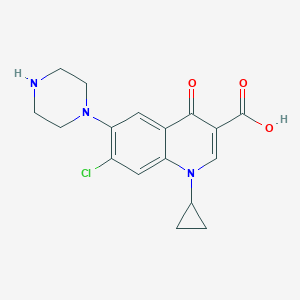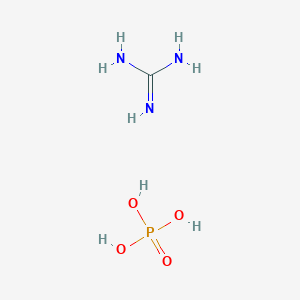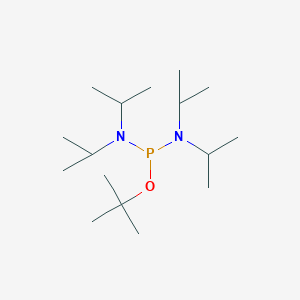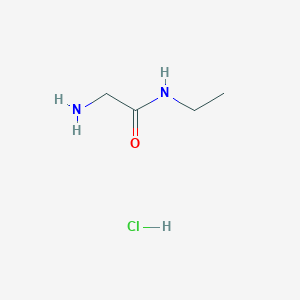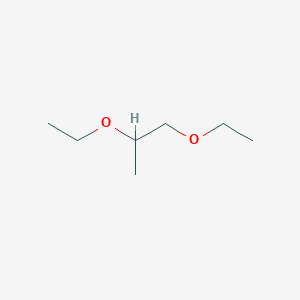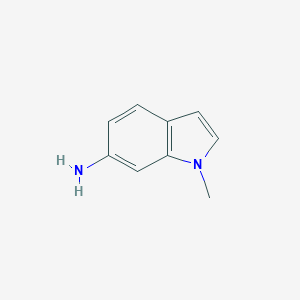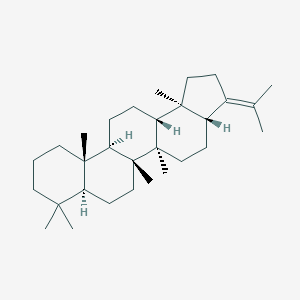
Hop-21-ene
Übersicht
Beschreibung
Hop-21-ene is a chemical compound that is often used as an analytical standard in various scientific fields. It is typically found in a solution form, such as in isooctane, and is known for its applications in analytical chemistry and research .
Wissenschaftliche Forschungsanwendungen
Hop-21-ene has a wide range of applications in scientific research, including:
Chemistry: Used as an analytical standard for calibration and validation of analytical methods.
Biology: Employed in studies involving biological pathways and interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in quality control and assurance processes in various industrial applications
Wirkmechanismus
Target of Action
Hop-21-ene, also known as DTXSID80487234 or Hop-21(22)-ene solution, is a triterpene consisting of hopane having a C=C double bond at the 21-position It is known to be a metabolite of several bacterial species, including rhodopseudomonas palustris, geobacter metallireducens, geobacter sulfurreducens, and zymomonas mobilis .
Biochemical Pathways
For example, some triterpenes can inhibit enzymes, modulate receptors, or affect cell signaling pathways .
Result of Action
These effects can include changes in cell signaling, inhibition of enzyme activity, modulation of receptor function, and effects on cell growth and differentiation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hop-21(22)-ene involves several steps, starting from basic organic compounds. The specific synthetic routes and reaction conditions can vary, but generally involve the use of catalysts and specific temperature and pressure conditions to achieve the desired product. Detailed synthetic routes are often proprietary and can be found in specialized chemical literature and patents .
Industrial Production Methods
Industrial production of Hop-21-ene typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets analytical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Hop-21(22)-ene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in reactions with Hop-21(22)-ene include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .
Major Products Formed
The major products formed from reactions involving Hop-21(22)-ene depend on the specific reaction type. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes. Substitution reactions can result in a variety of substituted derivatives, depending on the reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Hop-21(22)-ene include other hop-derived compounds and related terpenes. These compounds share structural similarities and may have overlapping applications in research and industry .
Uniqueness
Hop-21(22)-ene is unique due to its specific chemical structure and properties, which make it particularly useful as an analytical standard. Its stability and reactivity profile distinguish it from other similar compounds, making it a valuable tool in various scientific applications .
Eigenschaften
IUPAC Name |
(3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-ylidene-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h22-25H,9-19H2,1-8H3/t22-,23-,24+,25+,27-,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZFLMNNXKRPHN-DRTOFSRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80487234 | |
| Record name | Hop-21(22)-ene solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80487234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1615-92-5 | |
| Record name | Hop-21(22)-ene solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80487234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding hop-21-ene alongside other triterpenic hydrocarbons in Zymomonas mobilis?
A1: The presence of this compound along with a diverse array of other triterpenic hydrocarbons in the bacterium Zymomonas mobilis provides valuable insights into the behavior of bacterial squalene cyclases []. The co-occurrence of these compounds, some never before observed in bacteria, suggests that bacterial squalene cyclases may lack strict substrate specificity, leading to alternative cyclization pathways and the formation of diverse triterpene products. This finding highlights the complexity of triterpene biosynthesis in bacteria and suggests the potential for discovering novel triterpene structures with potential biological activities.
Q2: How does the presence of this compound in microbialites contribute to our understanding of these structures?
A2: Hopanoids, including this compound, serve as valuable biomarkers for microbial communities, especially in environments with high osmotic stress or low oxygen levels []. The identification of this compound and other hopanoids within actively accreting microbialites in Fayetteville Green Lake, New York, strengthens the link between these lipid biomarkers and microbial activity in such structures. Notably, the varying hopanoid composition at different depths within the microbialites suggests dynamic carbonate mineralization and dissolution processes driven by microbial activity []. This emphasizes the importance of hopanoids as indicators of biological influence on carbonate formation in these environments.
Q3: What is the significance of isolating this compound from the fern species Davallia mariesii?
A3: The isolation of this compound from Davallia mariesii, alongside other hopanoids and triterpenoid hydrocarbons, expands our understanding of the chemical diversity within ferns []. While hopanoids are typically associated with bacteria, their presence in certain plants, including ferns, raises questions about their potential roles in these organisms. Further research is needed to determine if this compound and related compounds in ferns contribute to specific physiological functions or ecological interactions.
Q4: What analytical techniques are commonly employed to identify and quantify this compound in biological samples?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a key analytical tool for identifying and quantifying this compound in complex biological matrices [, ]. This technique separates compounds based on their volatility and then utilizes mass spectrometry to provide structural information, allowing for the identification and quantification of this compound even within intricate mixtures of other lipids and hydrocarbons.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


